molecular formula C6H6N2O B2653374 (2-Methyl-1,3-oxazol-5-yl)acetonitrile CAS No. 1159511-94-0

(2-Methyl-1,3-oxazol-5-yl)acetonitrile

Cat. No. B2653374
CAS RN: 1159511-94-0
M. Wt: 122.127
InChI Key: PHYGYYHJSAGREB-UHFFFAOYSA-N
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Description

“(2-Methyl-1,3-oxazol-5-yl)acetonitrile” is a chemical compound with the CAS Number: 1159511-94-0 . It has a molecular weight of 122.13 and its IUPAC name is (2-methyl-1,3-oxazol-5-yl)acetonitrile . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of oxazole derivatives has been an interesting field for a long time . Various methods for the synthesis of oxazole derivatives have been developed, including direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 . Other methods involve the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .


Molecular Structure Analysis

The molecular structure of “(2-Methyl-1,3-oxazol-5-yl)acetonitrile” is represented by the InChI Code: 1S/C6H6N2O/c1-5-8-4-6(9-5)2-3-7/h4H,2H2,1H3 . The InChI key is PHYGYYHJSAGREB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(2-Methyl-1,3-oxazol-5-yl)acetonitrile” is a liquid at room temperature . It has a molecular weight of 122.13 .

Scientific Research Applications

Safety and Hazards

The safety information for “(2-Methyl-1,3-oxazol-5-yl)acetonitrile” includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-(2-methyl-1,3-oxazol-5-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5-8-4-6(9-5)2-3-7/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYGYYHJSAGREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-1,3-oxazol-5-yl)acetonitrile

CAS RN

1159511-94-0
Record name 2-(2-methyl-1,3-oxazol-5-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 5-(bromomethyl)-2-methyl-oxazole CAS [82190-68-9] (15 g, 85 mmol) in DMF (150 mL) was treated with NaCN (10.4 g, 213 mmol) at room temperature and the mixture stirred at 70° C. for 1 h. After this time the mixture was poured onto ice-cooled water (300 mL) and extracted with CH2Cl2 (5×200 mL). The combined organic extracts were then washed with brine, dried with Na2SO4 for 30 min, and the mixture concentrated to afford crude 2-methyl-5-oxazoleacetonitrile product CAS [1159511-94-0] (10 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

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